methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
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Overview
Description
Methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a synthetic organic compound characterized by a complex structure that suggests potential uses in medicinal chemistry and pharmaceuticals. The compound combines elements of pyrazolopyridazine and benzoate, which might hint at versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, one typically starts with the core pyrazolopyridazine structure. The synthesis often involves multiple steps, including:
Construction of the pyrazolopyridazine ring system.
Functionalization at specific positions, such as the phenyl and cyclopropyl groups.
Introduction of the benzoate moiety via esterification reactions.
These reactions are usually carried out in the presence of catalysts like palladium or copper and under inert atmospheres to avoid oxidation.
Industrial Production Methods: On an industrial scale, the preparation might involve continuous flow chemistry to ensure high yield and purity. Sophisticated techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor and purify the product.
Chemical Reactions Analysis
Types of Reactions: This compound is likely to undergo several chemical reactions:
Oxidation: Can occur at the cyclopropyl or phenyl moieties.
Reduction: Possible at the ketone group in the pyrazolopyridazine ring.
Substitution: Potential at various reactive positions for functional group modifications.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly with hydrogen gas and palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Employing halogenating agents such as thionyl chloride or bromine.
Major Products: Oxidative reactions might yield carboxylic acids, while reductive processes could produce alcohol derivatives. Substitution reactions lead to varied functionalized analogs, enhancing the compound's versatility.
Scientific Research Applications
This compound finds its place in multiple fields:
Chemistry: As an intermediate for further synthetic modifications.
Biology: Could be explored for enzyme inhibition or as a ligand in receptor studies.
Industry: As a precursor in the synthesis of advanced materials or agrochemicals.
Mechanism of Action
The biological effects of methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate are hypothesized to involve interactions with specific molecular targets like enzymes or receptors. The compound likely binds to these targets, modulating their activity through either inhibition or activation. Pathways affected might include signal transduction mechanisms crucial for cell function.
Comparison with Similar Compounds
Similar compounds include:
Pyrazolopyridazine derivatives: with varying substituents.
Benzoate derivatives: with different ester groups.
Cyclopropyl ketones: used in various pharmaceutical applications.
What sets methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate apart is its unique combination of these motifs, potentially offering synergistic effects that are not seen with the individual components alone.
There you have it! A comprehensive breakdown of this intriguing compound. Let me know if there's any more chemistry goodness you want to explore!
Properties
IUPAC Name |
methyl 4-[(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-23(29)17-9-7-15(8-10-17)14-26-22(28)21-19(20(25-26)16-11-12-16)13-24-27(21)18-5-3-2-4-6-18/h2-10,13,16H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJKJQHECCTCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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